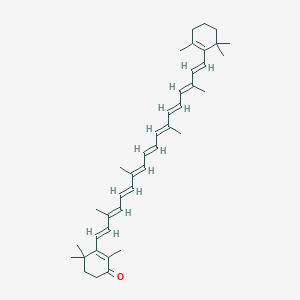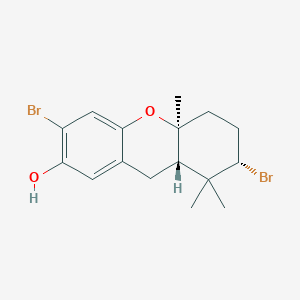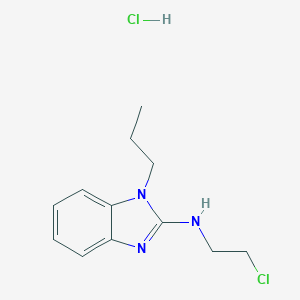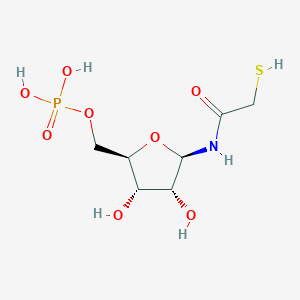![molecular formula C48H84O22 B051755 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate CAS No. 121079-12-7](/img/structure/B51755.png)
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is a copolymer formed by the polymerization of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate. This compound is known for its unique properties, such as high flexibility, biocompatibility, and hydrophilicity, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) typically involves free radical polymerization. The process begins with the mixing of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate monomers in the presence of a free radical initiator, such as ammonium persulfate. The reaction is carried out in an aqueous medium at a controlled temperature, usually around 60-70°C .
Industrial Production Methods
In industrial settings, the production of this copolymer can be scaled up using continuous polymerization techniques. The monomers are fed into a reactor along with the initiator, and the polymerization is carried out under controlled conditions to ensure consistent product quality. The resulting copolymer is then purified and dried for further use .
化学反応の分析
Types of Reactions
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) can undergo various chemical reactions, including:
Crosslinking: The copolymer can form crosslinked networks through reactions with crosslinking agents, enhancing its mechanical properties.
Common Reagents and Conditions
Crosslinking Agents: Common crosslinking agents include ethylene glycol dimethacrylate and other multifunctional acrylates.
Hydrolysis Conditions: Hydrolysis can be carried out using dilute acids or bases at elevated temperatures.
Major Products Formed
科学的研究の応用
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) has a wide range of applications in scientific research, including:
Drug Delivery: The copolymer can be used to create hydrogels for controlled drug release.
Tissue Engineering: Its biocompatibility makes it suitable for use as scaffolds in tissue engineering.
Biomedical Devices: The copolymer’s flexibility and hydrophilicity make it ideal for use in biomedical devices such as catheters and implants.
Environmental Applications: It can be used in water treatment processes to remove contaminants.
作用機序
The mechanism by which copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) exerts its effects is primarily through its physical and chemical properties. The copolymer forms hydrogels that can encapsulate drugs or other molecules, allowing for controlled release. The hydrophilic nature of the copolymer also facilitates its interaction with biological tissues, making it suitable for biomedical applications .
類似化合物との比較
Similar Compounds
Ethylene Glycol Dimethacrylate: A similar compound used in crosslinking reactions and hydrogel formation.
Polyethylene Glycol Dimethacrylate: Another related compound with similar applications in drug delivery and tissue engineering.
Uniqueness
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is unique due to its combination of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate, which imparts both flexibility and hydrophilicity. This makes it particularly suitable for applications requiring both properties, such as in biomedical devices and tissue engineering .
特性
CAS番号 |
121079-12-7 |
|---|---|
分子式 |
C48H84O22 |
分子量 |
1013.2 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C36H66O17.C12H18O5/c1-33(2)35(37)52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-40-7-5-39-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-32-53-36(38)34(3)4;1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-32H2,2,4H3;1,3,5-8H2,2,4H3 |
InChIキー |
NHIQHLFWSRTDKX-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOC(=O)C(=C)C |
正規SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOC(=O)C(=C)C |
Key on ui other cas no. |
121079-12-7 |
同義語 |
CDGD-PG-DM copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate copolyme |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)




